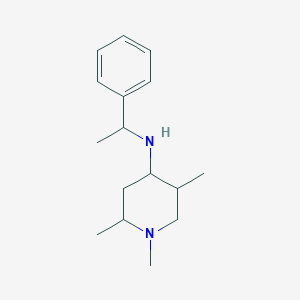

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

説明

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components

特性

IUPAC Name |

1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESBOMNHBGYPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product in high purity .

化学反応の分析

Types of Reactions

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, basic conditions .

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the reagents used .

科学的研究の応用

Chemical Synthesis and Reactions

Synthetic Routes

The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multi-step reactions starting from available precursors. The initial steps often include alkylation of piperidine derivatives followed by the introduction of the phenethyl group. Key reaction conditions such as temperature and solvent selection are critical for optimizing yield and purity.

Types of Reactions

This compound can undergo several chemical reactions:

- Oxidation : Involves adding oxygen or removing hydrogen using agents like potassium permanganate.

- Reduction : Involves adding hydrogen or removing oxygen, typically with lithium aluminum hydride.

- Substitution : Replacing one functional group with another under specific conditions.

Chemistry

In the realm of chemistry, (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine serves as a versatile building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds with unique properties.

Biology

The compound is studied for its potential biological activities and interactions with biological molecules. Research indicates that it may exhibit effects on specific molecular targets, leading to various biological outcomes. For instance:

- Biological Activity : Investigations have shown that it interacts with certain receptors or enzymes, modulating their activity.

Medicine

Ongoing research explores the therapeutic potential of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine. Its potential applications include:

- Therapeutic Uses : Studies are being conducted to evaluate its effects on diseases such as epilepsy and cancer. For example, related compounds have shown promising anticonvulsant activity in animal models .

Industrial Applications

In industrial settings, this compound is used for developing new materials and as an intermediate in producing various industrial chemicals. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

Several studies have documented the applications of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine:

- Anticonvulsant Activity : Research published by Kamiński et al. investigated new derivatives based on this compound for their anticonvulsant properties in animal models .

- Anticancer Potential : Studies have explored its derivatives as potential anticancer agents. For example, certain derivatives have demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells .

作用機序

The mechanism by which (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Phenethyl alcohol: An organic compound with a similar phenylethyl group but different functional groups, used in flavors and fragrances.

Phenyl acetate: Another compound with a phenyl group, used in the production of various chemicals.

4-Phenyl-1H-imidazole: A compound with a phenyl group attached to an imidazole ring, used in medicinal chemistry.

Uniqueness

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is unique due to its combination of a phenylethyl group with a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

生物活性

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C16H26N2

- CAS Number: 1005054-67-0

- The compound features a phenylethyl group linked to a piperidine ring, which provides unique chemical properties suitable for various biological applications .

Synthesis and Preparation

The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves:

- Alkylation Reaction: The alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions.

- Reaction Conditions: Commonly performed in organic solvents such as toluene or dichloromethane with bases like sodium hydride or potassium carbonate.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. It may function as an agonist or antagonist, modulating physiological processes such as neurotransmission and potentially influencing conditions like anxiety and depression .

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Neurotransmitter Receptor Modulation: Investigated for its role as a ligand in receptor studies related to neurotransmitter systems. This includes interactions with dopamine and serotonin receptors which are critical in mood regulation and neuropsychiatric disorders .

- Anticancer Activity: Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine have shown promising results against leukemia and breast cancer cell lines with IC50 values in the micromolar range .

Case Studies

Applications

The compound has several applications across different fields:

- Pharmaceutical Research: Used as a building block for synthesizing more complex molecules aimed at treating neurological disorders.

- Chemical Biology: Investigated for its potential as a research tool in studying receptor interactions and signaling pathways.

- Industrial Applications: Utilized in the production of specialty chemicals and materials due to its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。